molecular formula C16H12N2O B10889247 4-(3,4-Dimethyl-phenoxy)-phthalonitrile

4-(3,4-Dimethyl-phenoxy)-phthalonitrile

Cat. No.: B10889247
M. Wt: 248.28 g/mol
InChI Key: QBQTZNRDGCZDNV-UHFFFAOYSA-N
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Description

4-(3,4-Dimethyl-phenoxy)-phthalonitrile is an organic compound with the molecular formula C16H12N2O It is a derivative of phthalonitrile, where the phenoxy group is substituted with two methyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethyl-phenoxy)-phthalonitrile typically involves the reaction of 3,4-dimethylphenol with phthalonitrile in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The base, often potassium carbonate (K2CO3) or sodium hydride (NaH), facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethyl-phenoxy)-phthalonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other nucleophiles.

    Oxidation: The methyl groups on the phenoxy ring can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Nucleophilic Substitution: Substituted phthalonitriles with various functional groups.

    Oxidation: Carboxylic acids or aldehydes derived from the oxidation of methyl groups.

    Reduction: Primary amines resulting from the reduction of nitrile groups.

Scientific Research Applications

4-(3,4-Dimethyl-phenoxy)-phthalonitrile has several applications in scientific research:

    Materials Science: Used as a precursor for the synthesis of phthalocyanine dyes and pigments, which have applications in organic electronics, photovoltaics, and as catalysts.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of high-performance polymers and resins due to its thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethyl-phenoxy)-phthalonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethyl-phenoxy)-N-phenyl-benzamide: Similar structure but with an amide group instead of nitrile.

    4-(3,4-Dimethyl-phenoxy)-phenyl-p-tolyl-methanone: Contains a ketone group instead of nitrile.

    3,4-Dimethyl-phenyl-phthalonitrile: Lacks the phenoxy group, only has methyl-substituted phenyl and nitrile groups.

Uniqueness

4-(3,4-Dimethyl-phenoxy)-phthalonitrile is unique due to the presence of both phenoxy and nitrile groups, which confer distinct chemical reactivity and potential for diverse applications. The methyl groups on the phenoxy ring also influence its electronic properties and steric effects, differentiating it from other phthalonitrile derivatives.

Properties

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

4-(3,4-dimethylphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C16H12N2O/c1-11-3-5-15(7-12(11)2)19-16-6-4-13(9-17)14(8-16)10-18/h3-8H,1-2H3

InChI Key

QBQTZNRDGCZDNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N)C

Origin of Product

United States

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